molecular formula C25H20ClN3O6 B12747233 Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate CAS No. 109227-07-8

Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate

Cat. No.: B12747233
CAS No.: 109227-07-8
M. Wt: 493.9 g/mol
InChI Key: ZEKQABGRKFLIEH-UHFFFAOYSA-N
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Description

Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazin ring, a nitro group, and a chlorobenzoylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate typically involves multiple steps, starting with the preparation of the benzoxazin ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The benzoxazin ring and chlorobenzoylamino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the successful transformation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzoxazin ring .

Scientific Research Applications

Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate involves its interaction with specific molecular targets. The nitro group and benzoxazin ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

109227-07-8

Molecular Formula

C25H20ClN3O6

Molecular Weight

493.9 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorobenzoyl)-(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate

InChI

InChI=1S/C25H20ClN3O6/c1-15(25(31)34-2)16-5-9-19(10-6-16)28(24(30)17-3-7-18(26)8-4-17)23-14-35-22-13-20(29(32)33)11-12-21(22)27-23/h3-13,15H,14H2,1-2H3

InChI Key

ZEKQABGRKFLIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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